molecular formula C5H12N2O2 B3179748 n-(3-Aminopropyl)glycine CAS No. 2875-41-4

n-(3-Aminopropyl)glycine

Cat. No. B3179748
CAS RN: 2875-41-4
M. Wt: 132.16 g/mol
InChI Key: DHGYLUFLENKZHH-UHFFFAOYSA-N
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Description

“N-(3-Aminopropyl)glycine” is a chemical compound with the molecular formula C5H12N2O2 . It has an average mass of 132.161 Da and a monoisotopic mass of 132.089874 Da . It is also known by other names such as “Glycine, N-(3-aminopropyl)-” and "[ (3-AMINOPROPYL)AMINO]ACETIC ACID" .


Synthesis Analysis

The synthesis of “this compound” involves a two-step method . The first step involves a cyanoethylation reaction with imidazole and acrylonitrile to prepare N-cyanoethyl imidazole . The second step involves a hydrogenation reduction reaction under the catalysis of Raney nickel to obtain N-(3-Aminopropyl) imidazole . This method is advantageous due to the convenience of the raw material source, low cost, mild reaction conditions, and high yield .


Molecular Structure Analysis

“this compound” contains a total of 20 bonds, including 8 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 aliphatic secondary amine .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 287.8±20.0 °C at 760 mmHg, and a flash point of 127.9±21.8 °C . It has 4 H-bond acceptors, 4 H-bond donors, and 5 freely rotating bonds . Its polar surface area is 75 Å2 .

Scientific Research Applications

1. Herbicide Resistance and Agriculture

N-(3-Aminopropyl)glycine is closely related to glyphosate (N-phosphonomethyl-glycine), a widely used herbicide. Research has focused on the development of glyphosate-resistant crops through protein engineering and genetic modification. These modifications allow crops to withstand herbicide application, thereby enhancing weed control without damaging the crops. This approach has revolutionized agricultural practices since the introduction of transgenic glyphosate-resistant plants (Pollegioni, Schonbrunn, & Siehl, 2011).

2. Medical Applications and Disease Treatment

This compound derivatives have been explored for their potential in treating various medical conditions. For example, N-(benzyloxycarbonyl)glycine esters and amides have demonstrated significant anticonvulsant activity, which could be beneficial in developing new treatments for epilepsy and related seizure disorders (Geurts, Poupaert, Scriba, & Lambert, 1998).

3. Nutritional and Metabolic Significance

Glycine, as a major amino acid, plays a crucial role in metabolism and nutrition. Studies have highlighted its importance in biosynthesis of various molecules, regulation of metabolic pathways, and its therapeutic potential in conditions like obesity, diabetes, and cardiovascular diseases (Wang et al., 2013).

4. Environmental and Ecological Impact

Research has also looked into the environmental aspects of glycine-related compounds, such as their uptake and utilization by plants in different ecosystems. This is crucial for understanding nutrient cycles and the impact of agricultural practices on the environment (Näsholm, Huss-Danell, & Högberg, 2000).

5. Biotechnological Applications

The potential of glycine derivatives in biotechnology is significant. For example, glycine oxidase from Bacillus subtilis has been engineered to enhance its activity on glyphosate, demonstrating the versatility of glycine-based enzymes in biotechnological applications (Pedotti et al., 2009).

Safety and Hazards

Safety data for “N-(3-Aminopropyl)glycine” suggests avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

Future Directions

Chemically engineered peptides, such as “N-(3-Aminopropyl)glycine”, are seen as a promising tool to combat multidrug-resistant bacteria . Not all currently available chemical modifications to these peptides result in better efficacy against such bacteria, while displaying low off-target side effects against host cells . Therefore, future research could focus on finding more effective chemical modifications and exploring the potential of using multiple chemical modifications simultaneously .

Mechanism of Action

Target of Action

N-(3-Aminopropyl)glycine is a derivative of glycine . Glycine is a non-essential amino acid that plays a crucial role in the central nervous system. As a neurotransmitter, glycine both stimulates and inhibits cells in the brain and central nervous system, affecting cognition, mood, appetite, and digestion .

Mode of Action

As a glycine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

This compound may be involved in the metabolism of polyamines, a class of molecules that play a vital role in cell growth and differentiation, gene expression, and signal transduction . Polyamines, such as spermidine and spermine, are synthesized in a process that involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine to an amino acceptor .

Pharmacokinetics

It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Given its potential role in polyamine metabolism, it may influence various cellular processes, including cell growth, proliferation, and differentiation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific characteristics of the biological environment in which the compound is present .

Biochemical Analysis

Biochemical Properties

N-(3-Aminopropyl)glycine plays a significant role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with lipid membranes, where it can be distributed to dipalmitoylphosphatidylcholine bilayer membranes without destroying the vesicle structure . This interaction suggests that this compound may influence membrane-bound enzymes and their activities.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with lipid membranes can alter membrane fluidity, which in turn can affect cell signaling and other cellular processes . Additionally, this compound’s role in polyamine metabolism suggests it may impact cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind tightly to lipid membranes without destroying their structure, which may facilitate its interaction with membrane-bound enzymes . This binding can lead to changes in enzyme activity and subsequent alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its interaction with lipid membranes over time, suggesting it has a stable presence in these environments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular processes, while higher doses could lead to toxic or adverse effects. For example, excessive amounts of this compound derivatives with hydrophobic groups can cause the formation of polymer micelles, which can disrupt membrane structures . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Its role in polyamine metabolism is particularly noteworthy, as polyamines are essential for cell growth and proliferation . The compound’s interactions with these metabolic pathways can influence metabolic flux and metabolite levels, impacting overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its ability to bind to lipid membranes suggests it may be transported via membrane-associated pathways . This distribution can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its interaction with lipid membranes indicates it may be localized to membrane-bound structures, where it can exert its effects on membrane-bound enzymes and other biomolecules . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes.

properties

IUPAC Name

2-(3-aminopropylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c6-2-1-3-7-4-5(8)9/h7H,1-4,6H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGYLUFLENKZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.